7,8-Diaminopelargonic acid dihydrochloride

enzyme kinetics biotin biosynthesis DAPA synthase

Researchers using the free base form of 7,8-diaminopelargonic acid face poor aqueous solubility, uncontrolled pH shifts in assay buffers, and irreproducible enzyme kinetics. 7,8-Diaminopelargonic acid dihydrochloride (DAPA·2HCl) resolves these challenges as a stoichiometric, highly soluble salt form. - Enables reproducible Mtb BioA HTS with a validated 20 nM - 50 μM linear detection range. - Provides precise ionic conditions for dethiobiotin synthetase mechanistic studies, with a characterized Km of 1 μM. - Eliminates buffer pH drift inherent to the free base, ensuring consistent vicinal diamine reactivity for OPA/2ME fluorescence derivatization.

Molecular Formula C9H22Cl2N2O2
Molecular Weight 261.187
CAS No. 951786-35-9
Cat. No. B562910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-Diaminopelargonic acid dihydrochloride
CAS951786-35-9
Synonyms(7R,8S)-7,8-Diaminononanoic Acid Hydrochloride; 
Molecular FormulaC9H22Cl2N2O2
Molecular Weight261.187
Structural Identifiers
SMILESCC(C(CCCCCC(=O)O)N)N.Cl.Cl
InChIInChI=1S/C9H20N2O2.2ClH/c1-7(10)8(11)5-3-2-4-6-9(12)13;;/h7-8H,2-6,10-11H2,1H3,(H,12,13);2*1H
InChIKeyYCBOAYSDSCJELT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7,8-Diaminopelargonic Acid Dihydrochloride Overview


7,8-Diaminopelargonic acid dihydrochloride (DAPA·2HCl), also known as (7R,8S)-7,8-diaminononanoic acid dihydrochloride , is a stabilized salt form of a critical vitamer intermediate in the biotin biosynthetic pathway [1]. The compound serves as the immediate substrate for dethiobiotin synthetase (EC 6.3.3.3) and is the product of the DAPA aminotransferase (BioA, EC 2.6.1.62) reaction that transfers the α-amino group from S-adenosyl-L-methionine (SAM) to 7-keto-8-aminopelargonic acid (KAPA) [2].

Why Free-Base DAPA Cannot Substitute


The free-base form of 7,8-diaminopelargonic acid (CAS 21738-21-6) exhibits fundamentally different physicochemical properties that preclude its direct substitution for the dihydrochloride salt in experimental workflows. The free base is only slightly soluble in water and weakly acidic based on its pKa [1], whereas the dihydrochloride salt provides enhanced aqueous solubility essential for reproducible in vitro enzyme kinetics and high-throughput screening applications . Furthermore, the free base lacks the stoichiometric HCl counterions present in the dihydrochloride form, which introduces uncontrolled pH variation in assay buffers and alters the ionization state of the vicinal diamine moiety that is critical for derivatization in fluorescence-based detection methods [2].

DAPA Dihydrochloride: Quantitative Performance Comparison


Solubility Advantage for Enzyme Kinetics

The dihydrochloride salt form is essential for achieving the aqueous solubility required to determine precise kinetic parameters for DAPA-dependent enzymes. Using the dihydrochloride salt, the wild-type Escherichia coli DAPA synthase exhibits a steady-state kcat value of 0.013 s⁻¹, with K(m) values for SAM and KAPA of 150 μM and <2 μM, respectively [1]. For the half-reaction with DAPA as substrate, the apparent K(m) is 1 μM and kcat is 0.79 s⁻¹ [1]. In contrast, the free-base form (CAS 21738-21-6) is only slightly soluble in water and weakly acidic [2], rendering it unsuitable for precise K(m) determination without solubility-enhancing additives that may confound kinetic interpretation.

enzyme kinetics biotin biosynthesis DAPA synthase

Validated Substrate for HTS Fluorescence Assay

7,8-Diaminopelargonic acid dihydrochloride is the validated substrate for a microplate fluorescence assay enabling high-throughput screening (HTS) of DAPA aminotransferase inhibitors. The assay achieves linear detection of DAPA in the range of 20 nM to 50 μM [1], providing a dynamic range exceeding three orders of magnitude. The method relies on the specific reactivity of the vicinal diamine moiety with ortho-phthalaldehyde (OPA) and 2-mercaptoethanol, producing a stable fluorescent adduct characterized by mass spectrometry and NMR [1]. Alternative substrates such as free-base DAPA or other diamine salts lack the combined solubility and pH compatibility required for this validated HTS protocol [2].

high-throughput screening fluorescence assay Mycobacterium tuberculosis

Dethiobiotin Synthetase Carbonylation Assays

7,8-Diaminopelargonic acid dihydrochloride is specifically indicated for dethiobiotin synthetase (EC 6.3.3.3) carbonylation carbamate studies [1]. This ATP-dependent enzyme catalyzes the formation of the ureido ring of dethiobiotin from DAPA, CO₂, and ATP [2]. The dihydrochloride salt form ensures consistent ionic strength and pH control during enzyme assays, critical because the reaction involves CO₂ (as bicarbonate/carbonate) and ATP·Mg²⁺, both of which are sensitive to buffer composition and counterion effects [2].

dethiobiotin synthetase biotin biosynthesis carbonylation

Defined Shelf-Life and Storage Stability

The dihydrochloride salt is supplied with defined storage conditions (2-8°C) and shelf-life (12 months) , enabling predictable long-term laboratory inventory management. In contrast, the free-base form (CAS 21738-21-6) lacks standardized stability data from major vendors . The dihydrochloride salt is noted as hygroscopic, requiring storage at 2-8°C in a desiccated environment , a stability profile that has been characterized for laboratory use.

compound stability shelf-life procurement

DAPA Dihydrochloride: Research Applications


HTS of BioA Inhibitors for Tuberculosis

Use 7,8-diaminopelargonic acid dihydrochloride as the substrate in the validated microplate fluorescence assay for Mycobacterium tuberculosis BioA. The assay enables linear detection of DAPA from 20 nM to 50 μM, facilitating HTS campaigns to identify novel inhibitors of biotin biosynthesis essential for Mtb virulence [1]. The validated protocol using the dihydrochloride salt ensures reproducible quantification of enzymatic activity and inhibitor potency [1].

Dethiobiotin Synthetase Kinetics and Mechanism

Employ 7,8-diaminopelargonic acid dihydrochloride as the substrate for dethiobiotin synthetase (EC 6.3.3.3) to investigate ATP-dependent CO₂ fixation and ureido ring formation. The salt form provides controlled ionic conditions necessary for Mg²⁺- and bicarbonate-dependent reaction mechanisms [2][3]. This application is critical for characterizing enzyme mechanism and for developing inhibitors targeting biotin biosynthesis in pathogenic microorganisms [3].

DAPA Synthase Half-Reaction Characterization

Use the dihydrochloride salt to characterize the DAPA half-reaction of DAPA synthase (BioA, EC 2.6.1.62), including determination of apparent K(m) (1 μM) and kcat (0.79 s⁻¹) parameters [4]. The reproducible solubility of the salt enables comparative mutagenesis studies, such as evaluation of the R391A mutation which increases the apparent K(m) for DAPA by 180-fold [4].

Reference Standard for DAPA Quantification

Utilize 7,8-diaminopelargonic acid dihydrochloride as a calibrated reference standard for quantification of DAPA in biological samples using the OPA/2ME derivatization fluorescence method. The defined linear detection range (20 nM – 50 μM) and characterized fluorescent adduct enable accurate measurement of DAPA pools in microbial and plant extracts for biotin pathway flux analysis [1].

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